molecular formula C15H10FN3OS B2577092 N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]benzamide CAS No. 391226-17-8

N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]benzamide

Cat. No.: B2577092
CAS No.: 391226-17-8
M. Wt: 299.32
InChI Key: BZLYWJBGVOMBFZ-UHFFFAOYSA-N
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Description

N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]benzamide is a chemical compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are heterocyclic compounds containing a five-membered ring with two nitrogen atoms and one sulfur atom. The presence of the 4-fluorophenyl group and the benzamide moiety in the structure of this compound contributes to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]benzamide typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-fluorobenzoyl chloride with thiosemicarbazide to form the intermediate 4-fluorophenylthiosemicarbazide. This intermediate is then cyclized using a dehydrating agent such as phosphorus oxychloride (POCl3) to yield the desired thiadiazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions and purification steps to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form corresponding amines or other reduced derivatives.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or other reduced derivatives.

Scientific Research Applications

N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]benzamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects . The exact molecular targets and pathways can vary depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]benzamide is unique due to the presence of both the 4-fluorophenyl group and the benzamide moiety, which contribute to its distinct chemical and biological properties

Biological Activity

N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]benzamide is a compound that has garnered attention due to its potential biological activities, particularly in the fields of oncology and insecticidal applications. This article explores the biological activity of this compound, supported by data tables, case studies, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is C13H10FN3SC_{13}H_{10}FN_3S with a molecular weight of 257.30 g/mol. The compound features a thiadiazole ring substituted with a fluorophenyl group and a benzamide moiety, which contributes to its diverse biological activities.

Anticancer Activity

Recent studies have shown that derivatives of thiadiazoles exhibit significant anticancer properties. For instance, a study evaluated various thiadiazole-based compounds against human cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). The findings indicated that certain derivatives had IC50 values as low as 2.32 µg/mL, demonstrating potent cytotoxic effects attributed to their ability to induce apoptotic cell death .

Table 1: Anticancer Activity of Thiadiazole Derivatives

CompoundCell LineIC50 (µg/mL)Mechanism of Action
Compound 4iMCF-72.32Induces apoptosis
Compound 4eMCF-75.36Induces apoptosis
This compoundHepG2TBDTBD

Insecticidal Properties

This compound has also been investigated for its insecticidal properties. Research indicates that compounds containing the thiadiazole moiety are effective against various insect pests. The mechanism involves disrupting the nervous system of insects, leading to paralysis and death .

Table 2: Insecticidal Efficacy of Thiadiazole Compounds

CompoundTarget InsectEfficacy (%)
Thiadiazole AAphids85%
Thiadiazole BBeetles78%
This compoundTBDTBD

Case Studies

A notable case study involved the synthesis and evaluation of various thiadiazole derivatives for their anticancer properties. The study highlighted that structural modifications significantly affected biological activity. For example, the introduction of different substituents on the thiadiazole ring altered the compounds' lipophilicity and consequently their efficacy against cancer cell lines .

The biological activity of this compound is primarily attributed to its ability to interact with cellular targets involved in apoptosis and cell proliferation pathways. The presence of the fluorophenyl group enhances its binding affinity to these targets compared to other derivatives lacking this substitution .

Properties

IUPAC Name

N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10FN3OS/c16-12-8-6-11(7-9-12)14-18-19-15(21-14)17-13(20)10-4-2-1-3-5-10/h1-9H,(H,17,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZLYWJBGVOMBFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=NN=C(S2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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